(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Description
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chiral, Fmoc (fluorenylmethyloxycarbonyl)-protected tetrahydroisoquinoline derivative. The compound features a bicyclic tetrahydroisoquinoline core with a carboxylic acid group at the 4-position and an Fmoc-protected amine at the 2-position. This structure makes it a critical intermediate in peptide synthesis and medicinal chemistry, particularly for constructing constrained peptide scaffolds or as a building block for drug discovery . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) workflows.
Properties
IUPAC Name |
(4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)22-14-26(13-16-7-1-2-8-17(16)22)25(29)30-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-23H,13-15H2,(H,27,28)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOJTTAZVSDNDX-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to various biologically active isoquinoline derivatives. This article provides an overview of the biological activities associated with this compound, supported by case studies and research findings.
Overview of Biological Significance
The 1,2,3,4-tetrahydroisoquinoline scaffold is known for its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of various functional groups into this scaffold can enhance its pharmacological properties. The specific compound features a fluorenylmethoxycarbonyl group that may influence its bioactivity.
Biological Activities
-
Antimicrobial Activity :
- Compounds similar to this compound have shown promising results against various bacterial strains. For instance, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been reported to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), a critical enzyme that confers antibiotic resistance in bacteria .
-
Neuroprotective Effects :
- Certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Parkinson's disease. For example, 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as a catechol-O-methyltransferase inhibitor .
- Antiviral Properties :
Synthesis and Evaluation
A study focused on synthesizing a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated their potential as bioactive compounds. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against specific targets .
| Compound | Biological Activity | Reference |
|---|---|---|
| 1 | Inhibition of NDM-1 | |
| 2 | COMT inhibition (neuroprotection) | |
| 3 | Antiviral activity against influenza |
Mechanistic Insights
Research has also delved into the mechanisms by which these compounds exert their biological effects. For example:
- Enzyme Inhibition : The mechanism of action for some tetrahydroisoquinoline derivatives involves the inhibition of key enzymes involved in metabolic pathways relevant to disease states.
- Receptor Interaction : Certain derivatives may interact with neurotransmitter receptors or other cellular targets that modulate physiological responses.
Scientific Research Applications
Medicinal Chemistry
Fmoc-TIC serves as a crucial building block in the synthesis of bioactive compounds. Its structural framework allows for the modification and development of various derivatives with potential therapeutic effects.
Antimalarial Activity
Research has demonstrated that tetrahydroisoquinolone derivatives exhibit significant antimalarial properties. A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinolone-4-carboxanilides revealed that modifications at specific positions can enhance potency against Plasmodium falciparum, the causative agent of malaria. Fmoc-TIC derivatives were identified as promising candidates for further development due to their distinct chemical structures and mechanisms of action .
Antiviral Properties
Recent investigations into the antiviral potential of tetrahydroisoquinoline derivatives indicate that Fmoc-TIC and its analogues may exhibit activity against human coronaviruses. A comparative study highlighted the effectiveness of various substituted tetrahydroisoquinolines, suggesting that Fmoc-TIC could be a lead compound for developing antiviral therapies .
Synthetic Applications
Fmoc-TIC is utilized in diverse synthetic methodologies aimed at generating complex organic molecules.
Chemoenzymatic Synthesis
A chemoenzymatic approach has been developed for synthesizing enantiomerically pure tetrahydroisoquinoline carboxylic acids, including Fmoc-TIC. This method employs D-amino acid oxidase (DAAO) to achieve high enantiomeric excess (ee) and conversion rates, making it a valuable strategy for producing chiral building blocks in pharmaceutical applications .
Diversity-Oriented Synthesis
Fmoc-TIC is integral to diversity-oriented synthesis (DOS), which aims to create a library of compounds for biological screening. The compound's constrained structure facilitates the generation of diverse analogues through established synthetic pathways such as the Pictet–Spengler reaction and Diels–Alder cycloaddition .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of Fmoc-TIC in various contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acids and heterocyclic carboxylic acids. Below is a detailed comparison with analogs based on structural features, physicochemical properties, and applications:
Structural and Functional Group Variations
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984): Structure: Features a phenylpropanoic acid backbone with an o-tolyl substituent. Molecular Weight: 401.45 g/mol vs. 383.40 g/mol for the target compound. Applications: Used in peptide modifications to introduce aromatic side chains .
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid: Structure: Contains an azide (-N₃) functional group at the 4-position. Applications: Enables "click chemistry" for bioconjugation or polymer synthesis .
- (2R,3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid: Structure: Morpholine ring replaces the tetrahydroisoquinoline core. Molecular Weight: 367.40 g/mol. Applications: Used to introduce rigid morpholine motifs in peptidomimetics .
Physicochemical Properties
Research Findings and Methodological Considerations
- Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficients) highlight that analogs with shared Fmoc and carboxylic acid groups exhibit overlapping utility in SPPS, while heterocyclic variations dictate target specificity .
- Synthetic Challenges: The tetrahydroisoquinoline core requires multi-step synthesis compared to simpler amino acids, increasing production costs .
Q & A
Q. How can researchers ensure safe handling of this compound given incomplete toxicological data?
- Methodological Answer : Due to limited acute and chronic toxicity data (e.g., no available LD50 or carcinogenicity studies in ), adopt a precautionary approach:
- Use PPE : Wear NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats to prevent skin/eye contact .
- Engineering controls : Conduct reactions in fume hoods to minimize inhalation risks, as respiratory irritation (H335) is noted .
- Waste disposal : Collect residues in closed containers for authorized disposal to avoid environmental release .
- Emergency protocols : Follow SDS-recommended first-aid measures (e.g., 15-minute eye rinsing, no induced vomiting upon ingestion) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store in a cool, dry, ventilated environment away from incompatible materials (strong acids/bases, oxidizing agents) . Key stability considerations:
- Temperature : Avoid decomposition by storing at room temperature (20–25°C) .
- Light sensitivity : Use amber glass containers if photodegradation is suspected, though explicit data is unavailable .
- Moisture control : Seal containers tightly to prevent hydrolysis of the Fmoc group, a common instability in similar compounds .
Q. How can researchers verify the purity of synthesized batches?
- Methodological Answer : Employ analytical triage :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity, as described in peptide synthesis protocols .
- Mass spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS (e.g., [M+H]+ expected for CₙHₘNOₓ) .
- NMR : Compare ¹H/¹³C spectra with literature data for key signals (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
Advanced Research Questions
Q. What synthetic strategies optimize yield and enantiomeric purity for this compound?
- Methodological Answer : Stepwise Fmoc-protection and chiral resolution :
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) while preserving stereochemistry, as seen in structurally related Fmoc-amino acids .
- Chiral auxiliaries : Use (S)-configured tetrahydroisoquinoline precursors to minimize racemization .
- Solvent selection : Dichloromethane (DCM) or DMF enhances coupling efficiency in peptide bond formation .
- Yield optimization : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexanes) and adjust stoichiometry (1.2 eq. Fmoc-Cl) .
Q. How can structural analogs enhance bioactivity while retaining Fmoc stability?
- Methodological Answer : Rational design based on SAR studies:
Q. What experimental designs address batch variability in scaled-up synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles :
- Critical process parameters (CPPs) : Control temperature (±2°C), stirring rate (≥500 rpm), and reagent addition rate .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
- DoE optimization : Apply factorial designs to test interactions between variables (e.g., solvent polarity vs. catalyst loading) .
- Case study : A 10-fold scale-up of a related Fmoc compound achieved 95% yield consistency by standardizing DCM volume and reaction time .
Data Contradictions and Mitigation
Q. How to resolve discrepancies in reported stability data under acidic conditions?
- Methodological Answer : Controlled stress testing :
- pH stability assay : Incubate the compound in buffers (pH 1–6) at 37°C for 24 hours. Analyze degradation via HPLC .
- Contradictory evidence : While claims stability under "normal conditions," Fmoc groups are typically acid-labile. Mitigate by:
- Avoiding TFA-containing solvents during SPPS .
- Using mild deprotection agents (e.g., 20% piperidine in DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
